molecular formula C9H14N2O2 B1410862 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol CAS No. 1803602-13-2

2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol

Cat. No.: B1410862
CAS No.: 1803602-13-2
M. Wt: 182.22 g/mol
InChI Key: FRXQERRYRZDMKL-UHFFFAOYSA-N
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Description

2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H14N2O2. It is characterized by the presence of a pyridine ring, an ethoxy group, and an aminoethanol moiety.

Biochemical Analysis

Biochemical Properties

2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can affect the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for biochemical research and therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy. Long-term exposure to the compound may result in sustained changes in cellular functions, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the overall metabolic state of the cell, highlighting its importance in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol typically involves the reaction of 2-(pyridin-2-yloxy)ethanol with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(2-pyridin-2-yloxyethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-5-10-6-8-13-9-3-1-2-4-11-9/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXQERRYRZDMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256125
Record name Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803602-13-2
Record name Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803602-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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